
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the field of pharmacology. MPMP is a pyrrolidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is not fully understood, but it is thought to act as a modulator of the endocannabinoid system. This system plays a key role in regulating a variety of physiological processes, including pain sensation, appetite, and mood. N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to increase the levels of endocannabinoids in the brain, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, it has also been shown to have antioxidant and anti-inflammatory properties. These properties could make it useful in the treatment of a variety of diseases, including cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is that it is relatively easy to synthesize and purify, making it suitable for large-scale production. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide. One area of interest is the development of new drugs based on its structure. Another area of research is the optimization of its synthesis method to improve yields and reduce costs. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of a variety of diseases.
Synthesemethoden
The synthesis of N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide involves the reaction of 3-methylbenzoyl chloride with 1-methylpyrrole in the presence of a base such as triethylamine. The resulting product is then reacted with pyrrolidine-1-carboxamide to yield N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide. This synthesis method has been optimized to produce high yields of pure N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been the subject of numerous scientific studies due to its potential applications in the field of pharmacology. One area of research that has shown promise is the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to have neuroprotective effects, which could help to prevent or slow the progression of these diseases.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-6-3-7-14(12-13)18-17(21)20-11-5-9-16(20)15-8-4-10-19(15)2/h3-4,6-8,10,12,16H,5,9,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRRTTFMUJNUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC2C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)

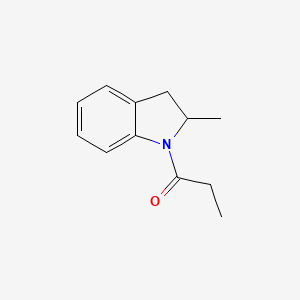
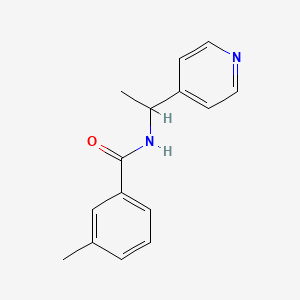

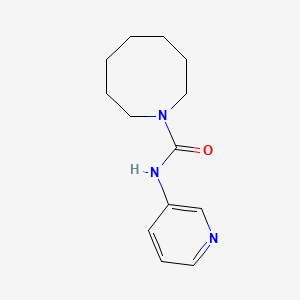
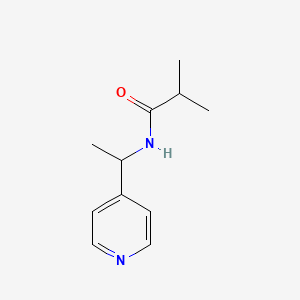
![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)
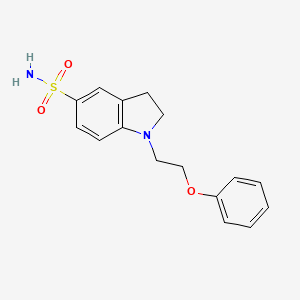


![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)